molecular formula C8H11NO B3052817 2-Methyl-4-(methylamino)phenol CAS No. 45804-36-2

2-Methyl-4-(methylamino)phenol

Cat. No.: B3052817
CAS No.: 45804-36-2
M. Wt: 137.18 g/mol
InChI Key: ZHTFQQMGQLXHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(methylamino)phenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-(methylamino)phenol is the quorum regulator SarA of Staphylococcus aureus . This compound specifically targets SarA, which is a key player in the regulation of virulence factors and biofilm formation in S. aureus .

Mode of Action

This compound interacts with SarA, leading to the down-regulation of biofilm formation and the expression of virulence genes in S. aureus . This interaction inhibits the ability of S. aureus to form biofilms and express virulence factors, which are crucial for its pathogenesis and evasion of the host immune system .

Biochemical Pathways

The compound affects the quorum sensing (QS) pathway in S. aureus . QS is a cell-to-cell communication process that allows bacteria to coordinate their behavior based on population density. By targeting SarA, this compound disrupts this communication, leading to a reduction in biofilm formation and virulence factor expression .

Pharmacokinetics

The compound’s molecular weight (13717900 ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of this compound results in a significant reduction in biofilm formation and virulence factor expression in S. aureus . This can potentially make the bacteria more susceptible to the host immune response and conventional antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the methylation of 4-aminophenol. This process typically uses methyl iodide or dimethyl sulfate as the methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro derivatives.

Scientific Research Applications

2-Methyl-4-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of photographic developers and other industrial chemicals.

Comparison with Similar Compounds

    4-(Methylamino)phenol: Similar structure but lacks the methyl group at the 2-position.

    2-(Methylamino)phenol: Similar structure but lacks the methyl group at the 4-position.

    4-((Methylamino)methyl)phenol: Similar structure with a different substitution pattern.

Uniqueness: 2-Methyl-4-(methylamino)phenol is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-4-(methylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-5-7(9-2)3-4-8(6)10/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTFQQMGQLXHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275394
Record name 2-methyl-4-(methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45804-36-2
Record name 2-methyl-4-(methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(methylamino)phenol
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(methylamino)phenol
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-(methylamino)phenol
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(methylamino)phenol
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(methylamino)phenol
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-(methylamino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.